molecular formula C9H10N2O3 B13723615 1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide

1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide

Cat. No.: B13723615
M. Wt: 194.19 g/mol
InChI Key: WNUAISHOPGNAAY-IZZDOVSWSA-N
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Description

1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product are maintained. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

1-(5-methoxycarbonylpyridin-3-yl)-N-methylmethanimine oxide

InChI

InChI=1S/C9H10N2O3/c1-11(13)6-7-3-8(5-10-4-7)9(12)14-2/h3-6H,1-2H3/b11-6+

InChI Key

WNUAISHOPGNAAY-IZZDOVSWSA-N

Isomeric SMILES

C/[N+](=C\C1=CC(=CN=C1)C(=O)OC)/[O-]

Canonical SMILES

C[N+](=CC1=CC(=CN=C1)C(=O)OC)[O-]

Origin of Product

United States

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